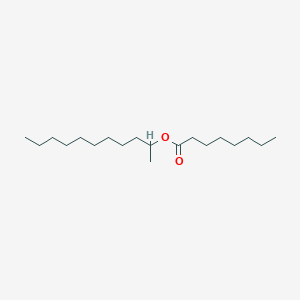![molecular formula C18H28 B14634562 Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- CAS No. 55993-21-0](/img/structure/B14634562.png)
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and interesting chemical properties. The structure consists of two fused cyclohexane rings, creating a rigid and compact framework that is useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexadiene with maleic anhydride under heat can yield bicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production of bicyclo[3.3.1]nonane derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of palladium catalysts in hydrogenation reactions can be employed to produce specific bicyclo[3.3.1]nonane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.1]nonane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo[3.3.1]nonane can yield bicyclo[3.3.1]nonanone, while reduction can produce bicyclo[3.3.1]nonanol .
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Some derivatives exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of bicyclo[3.3.1]nonane derivatives as potential drug candidates for various diseases.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of bicyclo[331]nonane derivatives varies depending on their specific structure and applicationFor example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .
Comparaison Avec Des Composés Similaires
Bicyclo[3.3.1]nonane derivatives can be compared to other bicyclic compounds such as bicyclo[2.2.1]heptane (norbornane) and bicyclo[4.4.0]decane. While all these compounds share a bicyclic structure, bicyclo[3.3.1]nonane is unique due to its larger ring size and the specific arrangement of its carbon atoms. This unique structure imparts different chemical and physical properties, making it suitable for specific applications .
List of Similar Compounds
- Bicyclo[2.2.1]heptane (norbornane)
- Bicyclo[4.4.0]decane
- Bicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane
Propriétés
Numéro CAS |
55993-21-0 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
9-(9-bicyclo[3.3.1]nonanylidene)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H28/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2 |
Clé InChI |
LDISUKMOTSZSPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)C2=C3C4CCCC3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
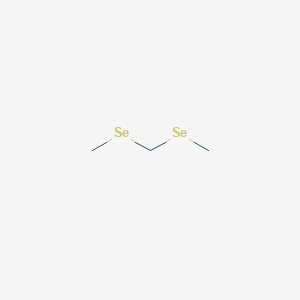
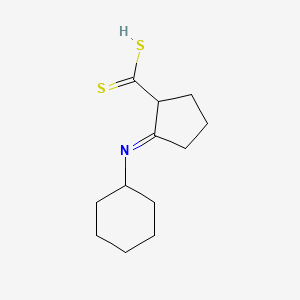
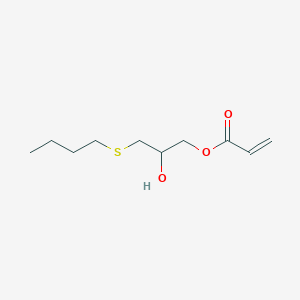
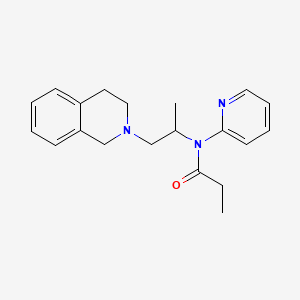
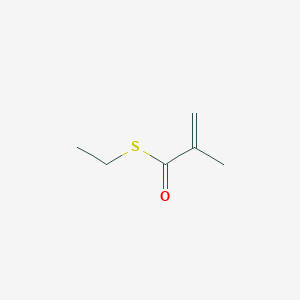
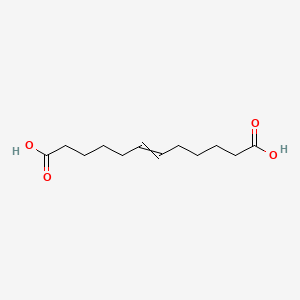

![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
